molecular formula C12H11NO4S B1333473 (2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-acetic acid CAS No. 60788-02-5

(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-acetic acid

Cat. No.: B1333473
CAS No.: 60788-02-5
M. Wt: 265.29 g/mol
InChI Key: YTNPLWOAHMUJEA-UHFFFAOYSA-N
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Description

(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-acetic acid is a chemical compound with the molecular formula C12H10NO4S It is characterized by a pyrrolidine ring substituted with a phenyl group and a sulfanyl-acetic acid moiety

Scientific Research Applications

(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Safety and Hazards

Sigma-Aldrich does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-acetic acid typically involves the reaction of a pyrrolidine derivative with a phenyl-substituted acetic acid. One common method includes the use of a base-catalyzed reaction where the pyrrolidine derivative is reacted with phenylacetic acid in the presence of a suitable base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions where the sulfanyl group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Alkylated or aminated derivatives.

Mechanism of Action

The mechanism of action of (2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-acetic acid can be compared with other similar compounds such as:

    2-(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-benzoic acid: This compound has a benzoic acid moiety instead of an acetic acid moiety, which may result in different chemical and biological properties.

    N-(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)acetamide: This compound has an acetamide group instead of a sulfanyl-acetic acid moiety, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S/c14-10-6-9(18-7-11(15)16)12(17)13(10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNPLWOAHMUJEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369740
Record name [(2,5-Dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60788-02-5
Record name [(2,5-Dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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